4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid
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Overview
Description
4-Chlorobicyclo[220]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H9ClO2 It is characterized by a bicyclo[220]hexane core structure with a carboxylic acid group and a chlorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups .
Comparison with Similar Compounds
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane-1-carboxylic acid: Similar bicyclic structure but with different ring sizes and substitution patterns.
Bicyclo[2.2.1]heptane-1-carboxylic acid:
4-Chlorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure with an additional carbon atom in the ring system.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties .
Properties
CAS No. |
18341-71-4 |
---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9ClO2/c8-7-3-1-6(7,2-4-7)5(9)10/h1-4H2,(H,9,10) |
InChI Key |
DPHMZFBCDOXMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1(CC2)C(=O)O)Cl |
Origin of Product |
United States |
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